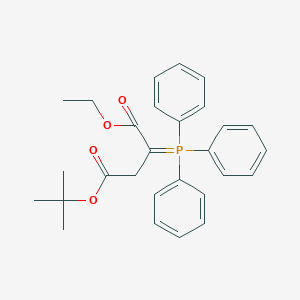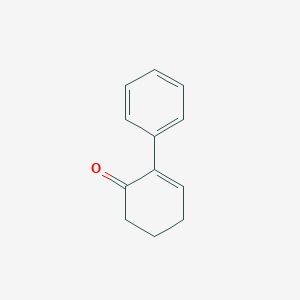
2-Phenyl-2-cyclohexen-1-one
Descripción general
Descripción
2-Phenyl-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish crystalline powder with a characteristic odor. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-cyclohexen-1-one varies depending on its application. In the synthesis of biologically active compounds, it acts as a precursor for the formation of the final product. In the synthesis of metal complexes, it acts as a ligand that coordinates with the metal ion to form a stable complex. In the detection of metal ions, it acts as a fluorescent probe that binds to the metal ion and emits fluorescence upon excitation.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-2-cyclohexen-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Phenyl-2-cyclohexen-1-one in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds and metal complexes. Additionally, it can be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using 2-Phenyl-2-cyclohexen-1-one is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-Phenyl-2-cyclohexen-1-one. One potential direction is the synthesis of novel biologically active compounds using 2-Phenyl-2-cyclohexen-1-one as a starting material. Another direction is the development of new metal complexes with enhanced catalytic properties. Additionally, the use of 2-Phenyl-2-cyclohexen-1-one as a fluorescent probe for the detection of metal ions in living cells and tissues could have significant implications in the field of bioimaging. Finally, the investigation of the biochemical and physiological effects of 2-Phenyl-2-cyclohexen-1-one could lead to the discovery of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
2-Phenyl-2-cyclohexen-1-one has numerous potential scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, 2-Phenyl-2-cyclohexen-1-one has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
Número CAS |
4556-09-6 |
|---|---|
Nombre del producto |
2-Phenyl-2-cyclohexen-1-one |
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
Clave InChI |
QBKAQTWEICLWHV-UHFFFAOYSA-N |
SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
SMILES canónico |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

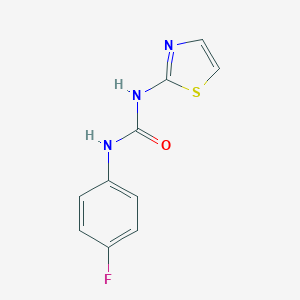
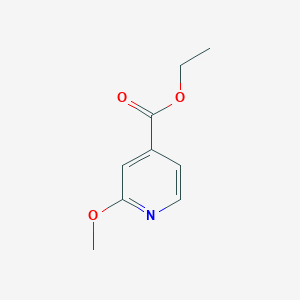
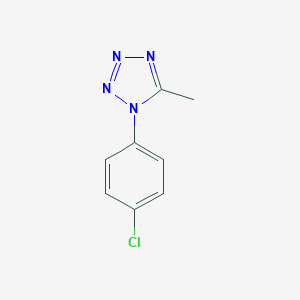
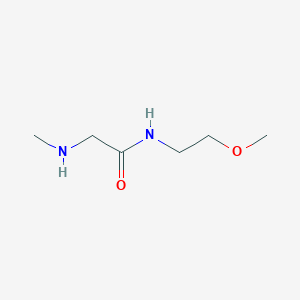
methanone](/img/structure/B183428.png)
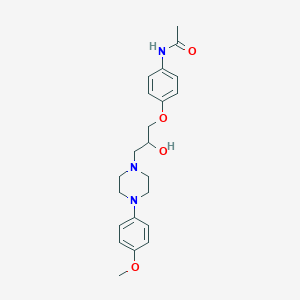
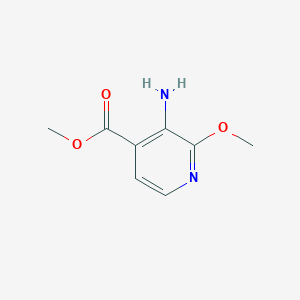
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
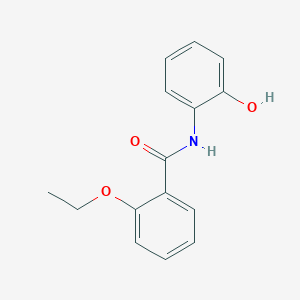
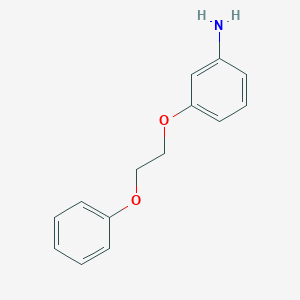
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
